Product packaging for H-D-Glu-OMe(Cat. No.:CAS No. 26566-13-2)

H-D-Glu-OMe

Cat. No.: B613110
CAS No.: 26566-13-2
M. Wt: 161.16
InChI Key: SEWIYICDCVPBEW-SCSAIBSYSA-N
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Description

H-D-Glu-OMe, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B613110 H-D-Glu-OMe CAS No. 26566-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWIYICDCVPBEW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710433
Record name (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26566-13-2
Record name 1-Methyl hydrogen D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26566-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of D Amino Acid Derivatives in Contemporary Chemical Synthesis and Biological Systems

While L-amino acids are the fundamental building blocks of proteins in most life forms, their mirror images, D-amino acids, and their derivatives play crucial and distinct roles. biopharmaspec.com In nature, D-amino acids like D-alanine and D-glutamic acid are key components of bacterial cell walls, providing structural integrity and resistance to standard proteases. numberanalytics.comfrontiersin.org This inherent resistance to enzymatic degradation is a property that chemists and biologists have harnessed. biopharmaspec.com

In contemporary chemical synthesis, D-amino acid derivatives are invaluable for creating peptides with enhanced stability and prolonged biological activity. biopharmaspec.comnumberanalytics.com By strategically incorporating D-amino acids into a peptide sequence, researchers can design molecules that are less susceptible to breakdown in biological systems. biopharmaspec.com This has significant implications for drug development, where a longer half-life can lead to more effective therapeutics. biopharmaspec.com

Beyond their role in enhancing stability, D-amino acids are involved in critical biological processes. For instance, D-serine acts as a neurotransmitter in the brain, highlighting the functional importance of these "unnatural" amino acids in mammals. biopharmaspec.comnumberanalytics.com The study of D-amino acid metabolism is also providing insights into bacterial physiology and has led to the development of new antibiotic strategies that target these unique pathways. numberanalytics.comfrontiersin.org The presence and metabolism of D-amino acids are now being explored for their roles in the communication between bacteria and their hosts, and even in the adaptation of plants to their environment. frontiersin.orgnih.gov

Historical Development and Evolution of Research on H D Glu Ome

The study of glutamic acid dates back to 1866, when Karl Heinrich Ritthausen first isolated it from wheat gluten. researchgate.netwikipedia.org However, it was the discovery of the umami taste from kombu broth by Kikunae Ikeda in 1908 that propelled L-glutamic acid and its salt, monosodium glutamate (B1630785) (MSG), into industrial production. researchgate.netwikipedia.org Early production methods involved extraction from vegetable proteins. researchgate.net

Research into the D-enantiomer, D-glutamic acid, and its derivatives like H-D-Glu-OMe, followed a different trajectory, driven by scientific inquiry rather than consumer applications. The presence of D-amino acids in proteins was a topic of investigation as early as the 1940s. nih.gov The discovery that D-amino acids are integral components of bacterial cell walls was a significant milestone, establishing their biological importance. frontiersin.orgfrontiersin.org

The development of synthetic methods for amino acid derivatives, such as esterification using reagents like thionyl chloride or trimethylchlorosilane with methanol (B129727), provided researchers with the tools to create specific derivatives like this compound. mdpi.com These synthetic advancements allowed for more detailed investigations into the properties and potential applications of D-amino acid derivatives. The evolution of research has moved from initial identification and structural elucidation to the sophisticated use of these compounds as building blocks in complex synthesis and as probes to study biological processes. researchgate.netacs.org

Significance of H D Glu Ome in Enabling Complex Molecular Architectures and Biological Probes

H-D-Glu-OMe, or D-glutamic acid methyl ester, is a versatile building block in the construction of complex molecules and specialized biological probes. chemimpex.com Its structure, featuring a D-configured chiral center, a free amine, and a methyl-esterified carboxylic acid, provides chemists with a unique scaffold for creating sophisticated molecular architectures. chemimpex.comchemimpex.com

In synthetic chemistry, this compound is utilized in peptide synthesis to introduce a D-amino acid residue. chemimpex.com This incorporation can induce specific secondary structures or, as previously mentioned, confer resistance to proteolysis. biopharmaspec.com The ester group can also serve as a protecting group or a point for further chemical modification. For instance, it can be used in the synthesis of larger, more complex molecules where control of stereochemistry is critical. researchgate.net

The application of D-amino acid derivatives as biological probes has become a powerful strategy for studying cellular processes. acs.org Fluorescently tagged D-amino acids (FDAAs), for example, can be incorporated into bacterial peptidoglycan, allowing for the visualization of cell wall synthesis in real-time. acs.org This provides invaluable insights into bacterial growth and division. While direct fluorescent labeling of this compound is a specialized application, its use as a precursor for more complex probes is an active area of research. nih.govacs.orgresearchgate.net The D-configuration is key, as it is recognized by the specific bacterial enzymes responsible for cell wall construction. acs.org

Emerging Research Avenues and Future Prospects for H D Glu Ome Applications

Enantioselective Synthesis Strategies for D-Glutamic Acid Esters

The generation of enantiomerically pure D-glutamic acid esters is fundamental for their application in biologically active compounds. Various strategies have been developed to achieve high enantioselectivity, ranging from classical resolution techniques to modern catalytic asymmetric syntheses.

Advanced Esterification Techniques and Stereocontrol Mechanisms

Direct esterification of D-glutamic acid is a common method for the synthesis of this compound. One approach involves reacting L-glutamic acid with methanol (B129727) in the presence of a catalyst like hydrogen chloride. This process can be followed by racemization and subsequent resolution to isolate the D-enantiomer. google.com For instance, L-glutamic acid can be converted to L-glutamic acid-gamma-methyl ester, which is then racemized using a catalyst such as salicylaldehyde (B1680747) in the presence of D-tartaric acid to selectively precipitate the D-glutamate-D-tartrate salt. google.com Subsequent hydrolysis and separation yield D-glutamic acid, which can then be esterified. google.com

Another method for the preparation of gamma-lower alkyl esters of glutamic acid involves the reaction of glutamic acid with a lower aliphatic alcohol and sulfuric acid. The reaction is carefully controlled and stopped before the formation of the diester, with the desired monoester being precipitated by the addition of an organic alkaline substance. google.com

More advanced techniques focus on stereocontrolled synthesis from achiral precursors or the modification of chiral pool starting materials. For example, catalytic asymmetric hydrogenation of dehydro-β-amino acid esters using chiral rhodium(I) complexes with phosphine (B1218219) ligands represents a highly efficient method for producing enantiomerically pure β-amino acid esters. sioc-journal.cn While this is for β-amino acids, similar principles of asymmetric catalysis are applied to α-amino acids. Chiral aldehyde catalysis, employing catalysts derived from BINOL, has also been shown to be effective in the asymmetric synthesis of N-unprotected amino acid esters. frontiersin.org

Chemo- and Regioselective Derivatization of Glutamic Acid Precursors

The presence of two carboxylic acid groups and an amine group in glutamic acid necessitates precise control over chemo- and regioselectivity during derivatization. The selective esterification of the γ-carboxyl group is often a key step. For example, the esterification of L-glutamic acid with benzyl (B1604629) alcohol can be significantly promoted by CuCl2, leading to the selective formation of the γ-benzyl ester with high yield and selectivity. researchgate.net This selectivity is attributed to the coordination of the metal cation to the amino and α-carboxyl groups, which increases the acidity of the γ-carboxyl group. researchgate.net

Similarly, the synthesis of poly(γ-glutamic acid) esters can be achieved with high efficiency by reacting the pre-formed sodium salt of poly(γ-glutamic acid) with alkyl halides at room temperature in the presence of a promoter like 1,1,3,3-tetramethylguanidine (B143053) (TMG). nih.gov This method highlights the importance of solvent choice, with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) being favorable for the reaction. nih.gov

Michael addition reactions also provide a pathway to substituted glutamic acid derivatives. The enantioselective conjugate addition of Schiff base ester derivatives to Michael acceptors, catalyzed by chiral phase-transfer catalysts derived from cinchona alkaloids, can produce optically active unnatural α-amino acid derivatives. researchgate.netpreprints.orgresearchgate.net

Orthogonal Protecting Group Schemes for this compound Functionalization

Orthogonal protecting groups are essential for the selective modification of the different functional groups of this compound and its analogues. organic-chemistry.orgwikipedia.org This strategy allows for the deprotection of one functional group under specific conditions without affecting others, enabling complex synthetic transformations. organic-chemistry.orgwikipedia.orgiris-biotech.de

Selective N-α and Side-Chain Amine Protection

In peptide synthesis and the functionalization of glutamic acid derivatives, the α-amino group is typically protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). iris-biotech.demasterorganicchemistry.com The Fmoc group is base-labile and is commonly removed with piperidine, while the Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA). iris-biotech.demasterorganicchemistry.com This orthogonality is fundamental to solid-phase peptide synthesis (SPPS). iris-biotech.de

For more complex derivatives with additional amino functionalities, other protecting groups are employed. The Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, offers another level of orthogonality. rsc.org Similarly, the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group can be used for side-chain protection and is removed by hydrazine, providing orthogonality to both Fmoc/tBu and Alloc strategies. sigmaaldrich.com

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal To
FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFBoc, tBu, Alloc, Trt
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)Fmoc, Cbz, Alloc
CarboxybenzylCbz or ZCatalytic Hydrogenation (H2/Pd-C)Boc, Fmoc
AllyloxycarbonylAllocPd(PPh3)4, PhSiH3Fmoc, Boc, tBu
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFFmoc, tBu, Alloc

Synthesis of this compound Conjugates and Probes for Advanced Applications

This compound and its derivatives are valuable scaffolds for the synthesis of conjugates and probes for various applications, including drug delivery and biological imaging. For example, peptide dendrimers have been synthesized using glutamic acid dimethyl ester as a building block. In one study, a barbell-like dendrimer was prepared using glutamic acid dimethyl ester and poly(ethylene glycol) diacid via a divergent approach in the presence of dicyclohexylcarbodiimide (B1669883) (DCC).

The synthesis of macrocyclic peptide ligands often involves the use of orthogonally protected glutamic acid analogues. In one example, a glutamic acid derivative with an allyl ester on the side chain and an Fmoc group on the α-amine was used to construct macrocycles on a solid support. rsc.org The allyl ester was selectively removed using a palladium catalyst to allow for on-resin cyclization with another part of the peptide chain, while the Fmoc group remained intact for further chain elongation. rsc.org

Furthermore, this compound has been used in the synthesis of conjugates with other molecules, such as rhein, to explore their potential biological activities. nih.gov In such syntheses, the amino group of this compound is coupled with the carboxylic acid of the other molecule, often using standard peptide coupling reagents. nih.gov

Strategies for Bioconjugation

The chemical ligation of this compound and its analogues to other molecules, or bioconjugation, is a key strategy to impart specific functionalities, such as targeting moieties or reporter groups. These strategies often leverage the reactive amine and carboxyl groups of the glutamic acid backbone.

A common approach involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with the primary amine of this compound under slightly alkaline conditions to form stable amide bonds thermofisher.com. This method is widely employed for attaching labels or linking the amino acid to larger biomolecules. Another versatile method is the use of coupling reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in the presence of a base such as N,N-diisopropylethylamine (DIEA) to facilitate amide bond formation between the carboxylic acid of a molecule and the amine of this compound or its derivatives researchgate.net.

Protecting group strategies are instrumental in achieving site-selective bioconjugation. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the amine functionality of D-glutamic acid derivatives, such as Boc-D-glutamic acid α-methyl ester. This protection allows for the selective modification of the γ-carboxyl group. The Boc group can be readily removed under acidic conditions, revealing the amine for subsequent conjugation steps chemimpex.com.

The conjugation of this compound analogues is pivotal in the synthesis of complex biological probes. For instance, H-D-iso-Glu(OMe)-OMe has been utilized in the solution-phase synthesis of Park's nucleotide analogues. In this multi-step synthesis, the peptide fragment containing H-D-iso-Glu(OMe)-OMe is coupled to a uridine-derived phosphate (B84403) moiety using PyBOP as the coupling agent researchgate.net. This demonstrates the integration of glutamic acid derivatives into larger, biologically relevant structures.

General bioconjugation techniques that can be applied to glutamic acid derivatives include the formation of oximes and hydrazones from aldehydes, click chemistry involving alkynes and azides, and additions to maleimides susupport.com. These methods offer a diverse toolkit for chemists to create novel conjugates with tailored properties.

Table 1: Reagents for Bioconjugation of Glutamic Acid Derivatives

ReagentFunctional Group TargetedResulting LinkageReference
N-Hydroxysuccinimide (NHS) estersPrimary aminesAmide thermofisher.com
PyBOP/DIEACarboxylic acids/aminesAmide researchgate.net
Di-tert-butyl dicarbonate (B1257347) (Boc)₂OPrimary aminesCarbamate (protection) chemimpex.com

Synthesis of Labeled Analogues for Mechanistic Studies

Labeled analogues of this compound are indispensable tools for elucidating biological mechanisms, tracking molecular pathways, and in diagnostic applications. Labeling can be achieved through the incorporation of fluorescent dyes or stable isotopes.

Fluorescent Labeling:

Fluorescent D-amino acids (FDAAs) have emerged as powerful probes for visualizing bacterial peptidoglycan (PG) biosynthesis in real-time wikipedia.orgacs.org. The core principle behind their use is that D-amino acids, including derivatives of D-glutamic acid, are incorporated into the bacterial cell wall by transpeptidases wikipedia.org. By attaching a fluorophore to the amino acid, the sites of active PG synthesis can be imaged using advanced microscopy techniques wikipedia.orgmicrobiologyresearch.org.

The synthesis of these fluorescent analogues typically involves coupling an amine-reactive fluorescent dye to a D-amino acid derivative. For example, a modular synthesis protocol allows for the creation of a library of FDAAs using commercially available fluorophores nih.gov. This involves reacting an appropriately functionalized D-amino acid, such as amino-D-alanine or D-lysine, with an activated fluorescent dye nih.gov. While D-alanine is a common choice, the principle extends to other D-amino acids. For instance, dansylated Park nucleotide, a fluorescent analogue, has been used as a substrate in screening assays for inhibitors of the MraY enzyme, a key player in peptidoglycan biosynthesis researchgate.net. The synthesis of such complex probes often involves the coupling of peptide fragments, which can include derivatives of this compound researchgate.net.

Table 2: Examples of Fluorescent Probes Based on D-Amino Acid Analogues

Probe NameFluorophoreApplicationReference
Dansylated Park nucleotideDansylMraY inhibitor screening researchgate.net
OregonGreen488-labelled D-amino acid (OGDA)OregonGreen488Super-resolution imaging of peptidoglycan microbiologyresearch.org
Fluorescein-labelled D-amino acid (FLDA)FluoresceinConfocal fluorescence microscopy of peptidoglycan microbiologyresearch.org

Isotopic Labeling:

Isotopically labeled compounds, containing heavy isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), are crucial for mechanistic studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The synthesis of isotopically labeled this compound analogues allows for precise tracking of metabolic fates and enzymatic transformations.

Several strategies exist for the synthesis of isotopically labeled amino acids. One approach involves the use of inexpensive ¹³C-labeled precursors in cell-free protein synthesis systems to produce proteins with selectively ¹³C-labeled amino acids nih.gov. For smaller molecules, chemical synthesis is employed. For example, ¹³C and ¹⁵N labeled FMOC-L-Glutamic Acid-5-t-butyl ester is commercially available, indicating the feasibility of introducing isotopic labels into protected glutamic acid derivatives medchemexpress.com. D-Glutamic acid-¹³C₅ and D-Glutamic acid-¹³C₅,¹⁵N are also available, providing the core labeled starting materials for further synthetic elaborations to this compound analogues medchemexpress.com.

The synthesis of radiolabeled analogues for applications in medical imaging, such as positron emission tomography (PET), represents another facet of isotopic labeling. For example, derivatives of the PSMA-617 "core," which contains a Glu-urea-Lys motif, have been radiolabeled with ¹⁸F for tumor imaging nih.gov. While not directly this compound, these examples showcase the advanced synthetic strategies for incorporating radioisotopes into glutamic acid-containing structures. The synthesis of these complex molecules often involves multi-step procedures, including the preparation of specific chelators and linkers that are then conjugated to the glutamic acid-containing peptide backbone nih.gov.

Advanced Applications in Peptide and Peptidomimetic Synthesis

The unique structural features of this compound make it a valuable component in the design and synthesis of peptides and peptidomimetics with tailored properties. Its incorporation can influence the conformation, stability, and biological activity of the resulting molecules.

Strategic Incorporation of this compound into Bioactive Peptide Sequences

The strategic placement of this compound within a peptide sequence can lead to the development of novel therapeutic agents. As a non-canonical amino acid, its presence can confer resistance to enzymatic degradation, a common challenge in peptide-based drug development. acs.orguminho.pt The D-configuration of the alpha-carbon introduces a significant conformational constraint, which can be exploited to stabilize specific secondary structures, such as β-turns or helical folds. This conformational rigidity can enhance the binding affinity and selectivity of the peptide for its biological target. chemimpex.comuminho.pt

Research has shown that the incorporation of D-amino acids, like this compound, can lead to peptides with unique pharmacological profiles. For instance, in the design of enzyme inhibitors or receptor antagonists, the D-isomer can provide a different spatial orientation of the side chain, potentially leading to improved interactions with the active site or binding pocket.

Development of Modified Peptides for Enhanced Pharmacological Profiles

Peptidomimetics, molecules that mimic the structure and function of natural peptides, often incorporate non-natural amino acids like this compound to overcome the limitations of traditional peptides, such as poor bioavailability and rapid clearance. acs.orguminho.pt The introduction of this building block can improve metabolic stability, cell permeability, and oral bioavailability, making the resulting peptidomimetics more viable as drug candidates. acs.org

Table 1: Examples of Bioactive Peptides and Peptidomimetics

Compound ClassModification StrategyPotential Advantage
Enzyme InhibitorsIncorporation of this compound to mimic transition stateEnhanced binding affinity and specificity
Receptor AntagonistsD-amino acid substitution to alter conformationIncreased resistance to proteolysis
Cell-penetrating peptidesModification with lipophilic groups via the side chainImproved membrane permeability

Methodological Advancements in Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and peptidomimetic synthesis. nih.govpeptide.com this compound, appropriately protected, is readily incorporated into peptide chains using standard SPPS protocols. medchemexpress.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies allows for the sequential addition of amino acids to a solid support. osti.gov

Recent advancements in SPPS have focused on improving the efficiency and scope of the methodology. This includes the development of novel coupling reagents and specialized resin systems to accommodate the synthesis of complex and modified peptides. peptide.com The incorporation of building blocks like this compound benefits from these advancements, allowing for the synthesis of longer and more complex peptide sequences with high fidelity. For instance, the use of pseudo-proline dipeptides or other turn-inducing moieties can help to overcome aggregation issues that can arise during the synthesis of long or difficult sequences.

Role in Complex Organic Synthesis

Beyond peptide chemistry, this compound serves as a versatile chiral starting material for the synthesis of a variety of complex organic molecules. sigmaaldrich.com Its stereocenter and functional groups provide a template for the construction of enantiomerically pure compounds.

Construction of Chiral Organic Scaffolds and Ligands

The chiral nature of this compound makes it an excellent precursor for the synthesis of chiral scaffolds and ligands used in asymmetric catalysis. sigmaaldrich.comhilarispublisher.com These scaffolds can serve as the framework for the development of new chiral catalysts and auxiliaries. snnu.edu.cn For example, the amino and carboxylic acid functionalities can be chemically transformed to create bidentate or tridentate ligands capable of coordinating with transition metals. preprints.orgmdpi.com

The stereochemistry of these ligands is crucial for inducing enantioselectivity in chemical reactions. By starting with the enantiomerically pure this compound, chemists can ensure the synthesis of a single enantiomer of the target ligand, which is essential for achieving high levels of stereocontrol in asymmetric transformations. hilarispublisher.com

Table 2: Applications of Chiral Scaffolds from this compound

Scaffold/Ligand TypeSynthetic TransformationApplication in Asymmetric Catalysis
Chiral Phosphine LigandsDerivatization of the amino and carboxyl groupsAsymmetric hydrogenation, cross-coupling reactions
Chiral N-Heterocyclic Carbene (NHC) PrecursorsConversion to imidazolium (B1220033) saltsAsymmetric hydroamination, conjugate additions
Chiral Hydroxamic AcidsModification of the carboxylic acid functionalityEnantioselective C-H activation

Synthesis of Macrocyclic and Heterocyclic Structures

This compound is a valuable building block for the synthesis of macrocyclic and heterocyclic compounds. asm.orgmdpi.com The functional groups on this compound can participate in intramolecular cyclization reactions to form a variety of ring systems. For example, the amino group can react with an electrophilic center elsewhere in the molecule to form a lactam, a common motif in many biologically active compounds.

Macrocyclization strategies often employ high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. frontiersin.orgnih.gov The inherent conformational preferences of the this compound unit can influence the outcome of these cyclization reactions, potentially leading to the selective formation of one macrocyclic isomer over others. Furthermore, the side chain ester can be used as a point of attachment for ring-closing metathesis or other cyclization strategies. mdpi.com The synthesis of quinoline-containing macrocycles has also been demonstrated through post-translational modifications of peptides. chemrxiv.org

Total Synthesis of Natural Products and Analogues Incorporating this compound Moiety

The D-isomer of glutamic acid and its derivatives, such as this compound (D-Glutamic acid methyl ester), are valuable chiral building blocks in the asymmetric synthesis of complex natural products and their analogues. Their predefined stereochemistry and versatile functional groups—an amine and two carboxylic acids—allow for the controlled construction of intricate molecular architectures. These building blocks are particularly significant in the synthesis of peptide-based natural products and other molecules with stereochemically rich structures.

One notable application is in the synthesis of analogues of Park's nucleotide , which are crucial precursors in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The interruption of this pathway is a major target for antibacterial drug discovery. Research into the substrate specificity of the bacterial translocase MraY has led to the synthesis of various Park's nucleotide analogues, where the peptide moiety is systematically modified. researchgate.net

In one such synthesis, derivatives of this compound were used to construct simplified peptide chains attached to a muramic acid mimic. researchgate.net Specifically, the dipeptide fragment H-D-iso-Glu(OMe)-OMe and the tripeptide fragment H-D-iso-Glu(OMe)-L-Lys(TFA)-OMe were coupled to the nucleotide-sugar intermediate to furnish the target analogues. researchgate.net The use of the D-iso-glutamic acid derivative is significant as this stereoisomer is naturally found in bacterial peptidoglycan. The synthesis involves a key peptide coupling step where the glutamic acid fragment is introduced.

Table 1: Key Steps in the Synthesis of Park's Nucleotide Analogues Using H-D-iso-Glu(OMe) Derivatives researchgate.net

StepPrecursor(s)Reagents and ConditionsProductYield
1Protected MurNAc-Phosphate Analogue, H-D-iso-Glu(OMe)-OMe i. TBAF, THF, RT, 2 hii. PyBOP, DIEA, THF, CH₂Cl₂, RT, 0.5 hiii. Pd(OH)₂/H₂, MeOH, RT, 1 hPhosphorylated Dipeptide-MurNAc Analogue-
2Product from Step 1i. UMP-morpholine-N,N′-dicyclohexylcarboxamidine salt, 1H-tetrazole, pyridine, 4 Å molecular sieves, 0 °C to RT, 24 hii. LiOH, MeOH, RT, 4 hPark's Nucleotide Analogue 8 43% (over 5 steps)
3Protected MurNAc-Phosphate Analogue, H-D-iso-Glu(OMe)-L-Lys(TFA)-OMe i. TBAF, THF, RT, 2 hii. PyBOP, DIEA, THF, CH₂Cl₂, RT, 0.5 hiii. Pd(OH)₂/H₂, MeOH, RT, 1 hPhosphorylated Tripeptide-MurNAc Analogue-
4Product from Step 3i. UMP-morpholine-N,N′-dicyclohexylcarboxamidine salt, 1H-tetrazole, pyridine, 4 Å molecular sieves, 0 °C to RT, 24 hii. LiOH, MeOH, RT, 4 hPark's Nucleotide Analogue 7 46% (over 5 steps)
Table generated from data in source researchgate.net.

Another important class of natural products where D-glutamic acid derivatives serve as essential chiral precursors is the siderophores . These are low-molecular-weight compounds produced by microorganisms to chelate iron from the environment. oup.comresearchgate.net Their complex, often peptide-based, structures make them challenging synthetic targets. The total synthesis of these molecules is crucial for confirming their structure and enabling the development of analogues for therapeutic applications, such as novel antibiotics. researchgate.net

The total synthesis of dechloro-chlorocatechelin A , which led to the structural revision of the natural product mirubactin, provides a clear example of the strategic use of a D-glutamic acid derivative. oup.comoup.com In this synthesis, 1-benzyl D-glutamate was employed as the chiral source for the N-terminal part of the molecule. This precursor was first converted into a protected N-hydroxyornithine derivative, which was then coupled with other fragments to assemble the final siderophore. oup.comresearcher.life Although a benzyl ester was used instead of a methyl ester in this specific instance, the principle remains the same: leveraging the inherent chirality of a D-glutamic acid derivative to build a complex natural product. The synthesis involved the careful assembly of three key fragments: a protected 2,3-dihydroxybenzoic acid (DHB)-D-arginine segment, a second protected DHB unit, and the ornithine derivative derived from 1-benzyl D-glutamate. oup.com

Table 2: Synthesis of a Key Ornithine Intermediate from 1-Benzyl D-Glutamate for Siderophore Synthesis oup.com

StepStarting MaterialReagents and ConditionsIntermediate ProductPurpose
11-Benzyl D-glutamateBoc₂O, NaOHN-Boc-1-benzyl D-glutamateN-protection of the amino group.
2N-Boc-1-benzyl D-glutamatei. (COCl)₂, DMF (cat.), CH₂Cl₂ii. NH₂OBn, Et₃NN-Boc-5-(benzyloxyamino)-5-oxo-D-norvaline benzyl esterConversion of the side-chain carboxylic acid to a protected hydroxamic acid precursor.
3N-Boc-5-(benzyloxyamino)-5-oxo-D-norvaline benzyl esterBH₃·THFN-Boc-N⁵-(benzyloxy)-D-ornithine benzyl esterReduction of the amide to form the protected ornithine side chain.
4N-Boc-N⁵-(benzyloxy)-D-ornithine benzyl esterH₂ (1 atm), Pd/C, MeOHN-Boc-N⁵-hydroxy-D-ornithineDeprotection to yield the key N-hydroxyornithine intermediate.
Table synthesized from procedural descriptions in sources oup.comresearcher.life.

These examples underscore the strategic importance of this compound and its closely related derivatives as chiral building blocks. Their incorporation allows for the efficient and stereocontrolled synthesis of complex and biologically significant natural products and their analogues, facilitating further investigation into their biological functions and therapeutic potential.

Elucidation of Catalytic Mechanisms in Biocatalysis

The methyl ester of D-glutamic acid, this compound, serves as a valuable molecular probe and substrate in the study of enzyme-catalyzed reactions. Its structure allows for detailed investigations into how enzymes recognize and transform substrates, particularly in acyl transfer processes.

Substrate Specificity and Enzyme-Substrate Interactions Involving this compound

Substrate specificity is a fundamental characteristic of enzymes, defining their catalytic function. The unique combination of amino acid residues within an enzyme's active site creates a specific chemical environment that preferentially binds to certain substrates over others. libretexts.org Enzymes distinguish substrates based on the size, shape, charge, and hydrophobic or hydrophilic nature of the molecule. libretexts.org This precise recognition is crucial for the enzyme's catalytic efficiency. The interaction between an enzyme and its substrate is often dynamic, involving a process known as "induced fit," where the binding of the substrate causes a conformational change in the enzyme, optimizing the alignment of catalytic groups for the reaction. libretexts.org

In the context of hydrolases, which often form a covalent acyl-enzyme intermediate, the enzyme's active site has distinct subsites that interact with different parts of the substrate. nih.govscielo.br For instance, proteases possess an S1 subsite that confers primary specificity for the amino acid residue at the cleavage site. scielo.br The nature of the amino acid side chain (e.g., large, hydrophobic, or charged) determines the binding affinity to this pocket. Similarly, glycoside hydrolases have subsites that bind specific sugar residues, and the interactions at these sites, including hydrogen bonding and hydrophobic stacking, are critical for substrate recognition and catalysis. nih.govnih.gov

Studies on γ-glutamyltranspeptidase, an enzyme that catalyzes acyl-transfer reactions, have utilized D-glutamic acid derivatives to probe its mechanism. Using γ-D-Glu-p-nitroanilide as a donor substrate, researchers have investigated the transfer of the γ-glutamyl group to an acceptor molecule. nih.gov This demonstrates the enzyme's ability to accommodate the D-isomer of glutamate (B1630785), providing insights into the stereochemical tolerance of its active site. While many enzymes exhibit high stereospecificity, some, like D-amino acid transaminases, are specifically evolved to process D-amino acids, highlighting the diversity of enzyme specificities found in nature. mdpi.com The study of how enzymes like γ-glutamyltranspeptidase interact with D-amino acid esters such as this compound is essential for mapping their active site architecture and understanding the molecular basis of their substrate specificity. scielo.brnih.gov

Kinetic Analysis of this compound in Enzymatic Transformations (e.g., acyl transfer reactions)

Kinetic analysis is a powerful tool for deciphering the mechanism of enzyme-catalyzed reactions. By measuring reaction rates under varying substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) can be determined. These parameters provide quantitative insights into substrate binding affinity and the efficiency of the catalytic process. nih.gov

A study on γ-glutamyltranspeptidase from bovine kidney utilized γ-D-Glu-p-nitroanilide as an acyl donor to investigate the kinetics of acyl-transfer. nih.gov This reaction involves the transfer of the γ-glutamyl moiety to an acceptor, glycylglycine (B550881) (GlyGly), competing with hydrolysis (transfer to water). A key finding was that the kinetic mechanism differs significantly from that of serine proteases like α-chymotrypsin. For γ-glutamyltranspeptidase, the reaction proceeds through a ternary enzyme-donor-acceptor complex, which becomes the primary pathway at moderate acceptor concentrations. This indicates a sequential mechanism with random equilibrium addition of substrates, rather than the "ping-pong" mechanism often associated with acyl-enzyme intermediates. nih.gov

The kinetic model for such acyl transfer reactions can be summarized as follows:

EH + Ac-X ⇌ EH·Ac-X → Ac-E + HX (Acylation)

Ac-E + HN ⇌ Ac-E·HN → EH + Ac-N (Aminolysis/Synthesis)

Ac-E + H₂O → EH + Ac-OH (Hydrolysis)

Where EH is the free enzyme, Ac-X is the acyl donor (e.g., this compound), Ac-E is the acyl-enzyme intermediate, HN is the acyl acceptor, and Ac-N is the synthesized product. scielo.br The efficiency of the synthesis (aminolysis) versus hydrolysis is a critical factor in the synthetic application of these enzymes. scielo.br Kinetic studies using substrates like this compound are crucial for understanding these competing pathways and optimizing conditions for biocatalytic synthesis. colab.ws

Exploration of Organocatalytic Systems Featuring this compound Derivatives

Derivatives of D-glutamic acid esters, including this compound, are valuable building blocks in the field of asymmetric organocatalysis. rsc.org These non-canonical amino acid structures are incorporated into peptidic scaffolds to create catalysts that mimic the efficiency and selectivity of natural enzymes, driving complex organic transformations with high stereocontrol. rsc.orgresearchgate.net

Design and Synthesis of Peptidic Organocatalysts Containing D-Glutamic Acid Esters

The design of peptidic organocatalysts often involves combining different amino acid residues to create a specific chiral environment for catalysis. researchgate.netmdpi.com Non-canonical amino acids, such as D-glutamic acid derivatives, are incorporated to enhance stability, introduce specific functionalities, or fine-tune the catalyst's stereochemical influence. rsc.org The synthesis of these catalysts typically involves standard peptide coupling techniques, where amino acids are linked sequentially. mdpi.commdpi.com For example, a desired peptide sequence can be built on a solid support resin, allowing for easy purification after each coupling step. mdpi.com

A notable example is the Wennemers' tripeptide, which often includes a D-proline residue and can be modified with other amino acids like glutamic acid derivatives to optimize its catalytic performance in reactions such as conjugate additions. mdpi.com The synthesis of catalysts can also be achieved through the polymerization of N-carboxyanhydrides (NCAs), which are activated amino acid derivatives, to form homo-oligopeptides. mdpi.com Furthermore, bifunctional catalysts have been designed by linking a peptide unit (e.g., a Pro-Pro dipeptide) to another catalytic moiety, such as thiourea, creating a hybrid system capable of promoting challenging reactions like the Mannich reaction to produce protected oxo-glutamate derivatives. researchgate.net These synthetic strategies allow for the creation of a diverse library of catalysts tailored for specific asymmetric transformations.

Stereodetermining Steps and Enantiocontrol in Asymmetric Reactions

Enantiocontrol is the cornerstone of asymmetric catalysis, and understanding the stereodetermining step is crucial for designing effective organocatalysts. In many organocatalytic reactions, the catalyst and substrates form a transient, non-covalent complex. The three-dimensional arrangement of this complex dictates the facial selectivity of the attack of one reactant on another, thereby determining the stereochemical outcome of the product. rsc.orgnih.gov

In reactions catalyzed by peptidic organocatalysts derived from D-glutamic acid esters, enantiocontrol is achieved through a network of non-covalent interactions, primarily hydrogen bonds. rsc.orgchinesechemsoc.org For instance, in a guanidine-catalyzed [8+2] cycloaddition, the catalyst forms a complex with the substrates. The bifunctional nature of the catalyst allows it to activate both the nucleophile and the electrophile simultaneously. Density Functional Theory (DFT) calculations have shown that the catalyst guides the reactants into a specific low-energy transition state, which is responsible for the high diastereo- and enantioselectivity observed. chinesechemsoc.org The formation of the C-C bond in this step is typically the stereodetermining event. rsc.orgchinesechemsoc.org

Similarly, in phosphoric acid-catalyzed reactions, the bulky groups on the catalyst scaffold create a chiral pocket that directs the approach of the reactants. rsc.org The stereoselectivity in these systems can be highly dependent on reaction conditions, such as catalyst loading and concentration, which can influence the formation of catalyst aggregates and the nature of the active catalytic species. rsc.org The configuration of the amino acid residues within a peptide catalyst, such as a D-Pro-Pro-Glu sequence, is directly responsible for the sense of stereoinduction, enabling the selective formation of one enantiomer over the other. researchgate.netmdpi.com

Spectroscopic and Computational Analysis of Catalytic Intermediates

Identifying and characterizing transient catalytic intermediates is key to unraveling reaction mechanisms. A combination of spectroscopic techniques and computational modeling provides powerful insights into these fleeting species. uni-giessen.denih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying reaction mechanisms in solution. uni-giessen.denih.gov By monitoring the reaction mixture over time, it is possible to detect and structurally characterize intermediates, such as enamines or iminium ions, which are common in amine-catalyzed reactions. nih.govbeilstein-journals.org In some cases, specialized techniques or the use of charge-tagged catalysts are employed to increase the concentration and detectability of these low-abundance species by mass spectrometry (ESI-MS). beilstein-journals.org Infrared (IR) spectroscopy can also be used to identify the formation of specific functional groups and hydrogen-bonding interactions between the catalyst and substrate. uni-giessen.de

Computational Analysis: Density Functional Theory (DFT) calculations have become an indispensable tool for mechanistic studies in organocatalysis. rsc.orgmdpi.comacs.org Computational models can elucidate the three-dimensional structures of transition states and intermediates that are often inaccessible experimentally. nih.govfrontiersin.org These calculations allow researchers to map out the entire energy profile of a reaction, identifying the lowest energy pathway and the origins of stereoselectivity. chinesechemsoc.orgrsc.org For example, DFT studies on a guanidine-catalyzed cycloaddition revealed the specific transition state responsible for the observed high enantioselectivity by modeling the non-covalent interactions between the catalyst and the reacting molecules. chinesechemsoc.org Similarly, computational analysis of primary α-amino amide catalysts has helped to rationalize the observed stereochemical outcomes by calculating the relative energies of different possible enamine intermediates and transition state structures. mdpi.com This synergy between experimental spectroscopy and theoretical computation provides a detailed, molecular-level understanding of how organocatalysts featuring D-glutamic acid ester derivatives achieve their remarkable efficiency and control. rsc.orguni-giessen.de

Reactivity and Transformation Pathways in Non-Enzymatic Organic Reactions

The chemical reactivity of this compound, a derivative of D-glutamic acid, is primarily dictated by its three functional groups: the primary amine (-NH2), the free carboxylic acid (-COOH) at the alpha position, and the methyl ester (-COOCH3) at the gamma position. In non-enzymatic organic reactions, the free amino and carboxylic acid groups are the most common sites of transformation, allowing this compound to participate in a variety of chemical pathways. These include its crucial role as a building block in synthetic peptide chemistry and its participation in glycation reactions with reducing sugars.

Participation in Peptide Synthesis

In the realm of synthetic organic chemistry, this compound is a valuable building block for the synthesis of peptides. acs.org The formation of a peptide bond is a condensation reaction between the carboxylic acid group of one amino acid and the amino group of another. nih.gov For this reaction to proceed efficiently, the carboxylic acid moiety typically requires activation by a coupling reagent, which converts it into a more reactive species that is susceptible to nucleophilic attack by the amino group of the incoming amino acid derivative. mdpi.com

This compound can function as either the N-terminal or C-terminal component in a growing peptide chain.

As a nucleophile: The free primary amine of this compound can act as a nucleophile, attacking the activated carboxyl group of another protected amino acid to form a new peptide bond.

As an electrophile: The free carboxylic acid of this compound can be activated using standard peptide coupling reagents. This activated ester is then susceptible to attack from the amino group of another amino acid or peptide.

A specific example of its use is in the solution-phase synthesis of complex molecules, such as analogues of Park's nucleotide. In these syntheses, derivatives of this compound are coupled with other amino acid esters or complex fragments. researchgate.net The reaction is facilitated by a coupling agent, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) to facilitate the reaction. researchgate.net

Table 1: Example of this compound Derivative in a Non-Enzymatic Peptide Coupling Reaction researchgate.net
Reactant 1 (N-Component)Reactant 2 (C-Component Precursor)Coupling Reagent / BaseSolvent SystemReaction ConditionsTransformation Pathway
H-d-iso-Glu(OMe)-OMeActivated Uridine Monophosphate (UMP) derivativePyBOP / DIEATHF / CH2Cl2Room Temperature, 0.5 hAmide bond formation

Reactivity in Maillard Reactions (Non-Enzymatic Glycation)

The presence of a free primary amino group makes this compound a substrate for the Maillard reaction, a form of non-enzymatic glycation. nih.gov This complex series of reactions occurs between the amino group of an amino acid (or protein) and the carbonyl group of a reducing sugar, such as glucose or fructose (B13574). wikipedia.org The reaction is a cornerstone of food chemistry, responsible for the browning and flavor development in cooked foods, but it also occurs in vivo and is associated with various physiological and pathological processes. nih.govmdpi.com

The initial transformation pathway for this compound in a Maillard reaction involves two key steps:

Schiff Base Formation: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of the open-chain form of a reducing sugar. This condensation reaction results in the elimination of a water molecule and the formation of an unstable N-substituted glycosylamine, commonly known as a Schiff base. wikipedia.org The rate of this reaction can be accelerated in a basic environment, which increases the nucleophilicity of the amino group. wwu.edu

Amadori Rearrangement: The unstable Schiff base undergoes a spontaneous rearrangement to form a more stable 1-amino-1-deoxy-2-ketose derivative, known as an Amadori product. libretexts.org These early glycation products can then proceed through a series of further reactions, including dehydration, oxidation, and condensation, to form a heterogeneous group of compounds known as advanced glycation end-products (AGEs). mdpi.comnih.gov

Table 2: Initial Transformation Pathway of this compound in a Maillard Reaction with Glucose
ReactantsIntermediate ProductRearranged ProductReaction Type
This compound + D-GlucoseSchiff Base (N-substituted glycosylamine)Amadori Product (Ketosamine)Non-enzymatic Glycation

The propensity for different sugars to participate in the Maillard reaction varies; for instance, fructose is known to be significantly more reactive than glucose due to a higher proportion existing in the reactive open-chain form. nih.gov Therefore, the transformation rate of this compound via this pathway is dependent on the specific sugar present, temperature, pH, and reaction time. libretexts.org

Biomedical and Translational Research Enabled by H D Glu Ome

Neurochemical and Neuropharmacological Studies

The central nervous system relies on a delicate balance of neurotransmitters, with L-glutamate acting as the primary excitatory signal. nih.govnih.gov Disruption in glutamatergic pathways is a hallmark of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govnih.gov H-D-Glu-OMe and its analogues provide a unique platform for developing tools to study these pathways and investigate potential therapeutic interventions. ambeed.com

Glutamate (B1630785) signaling is tightly regulated by powerful transporter proteins, known as excitatory amino acid transporters (EAATs), which rapidly remove L-glutamate from the synapse to prevent overstimulation and excitotoxicity. nih.govnih.gov These transporters show high specificity for the L-isomer of glutamate. nih.gov This specificity is a key feature that researchers leverage when designing probes.

By using the D-isomer, as in this compound, researchers can create glutamate analogues that are less likely to be recognized and cleared by the primary EAATs. This resistance to rapid uptake prolongs the analogue's presence in the synaptic space, allowing for more sustained interaction with target receptors or for probing secondary clearance mechanisms. The methyl ester group (-OMe) further modifies the molecule's properties by neutralizing one of the carboxylic acid groups, which can alter its solubility and ability to interact with receptor binding pockets. [Previous Search: 6] These modifications are crucial for designing molecules that can selectively probe the function of different glutamate receptor subtypes (e.g., NMDA, AMPA) or investigate their role in synaptic plasticity without being confounded by the rapid clearance that affects L-glutamate. nih.govnih.gov

Chronic glutamate-induced excitotoxicity is a known contributor to neuronal cell death in neurodegenerative diseases. nih.govnih.gov For instance, in Alzheimer's disease, impaired glutamate clearance leads to overactivation of NMDA receptors, and the only approved NMDAR-targeting drug, Memantine, is a non-competitive antagonist that helps to quell this overstimulation. nih.gov Similarly, the degeneration of striatal neurons in Huntington's disease is linked to metabolic deficits and dysfunction in the glutamatergic inputs they receive. nih.gov

This compound is considered a significant compound for developing neuroprotective agents and exploring the pharmacology of glutamate receptors in diseases like Alzheimer's and epilepsy. ambeed.com Its utility lies in its potential as a scaffold for creating novel therapeutic agents. By starting with the D-glutamate structure, medicinal chemists can build molecules designed to modulate glutamate receptors in a more controlled and lasting manner than L-glutamate-based compounds. The goal is to develop receptor antagonists or partial agonists that can dampen excitotoxicity or restore balance to the glutamatergic system without interfering with the essential, physiological functions of L-glutamate.

Probing Neurotransmitter Pathways with this compound Analogues

Metabolic Pathway Elucidation and Intervention

Amino acid metabolism is a cornerstone of cellular function, providing energy, biosynthetic precursors, and signaling molecules. creative-proteomics.com Glutamine and glutamate are central nodes in these metabolic networks. nih.gov this compound serves as a specialized tool for both tracing these intricate pathways and developing molecules to intervene in them.

Isotopic tracer studies, which use molecules labeled with stable isotopes like ¹³C or ¹⁵N, are a powerful technique for mapping metabolic fluxes in real-time. creative-proteomics.com Researchers can introduce a labeled compound into a biological system and track the appearance of the isotope in downstream metabolites, revealing the flow of atoms through the metabolic network. creative-proteomics.comnih.gov

An isotopically labeled version of this compound would be an invaluable tracer for several reasons. Since D-amino acids are not common in mammalian metabolism, tracing the fate of labeled D-glutamate can reveal the activity of specific enzymes, such as D-amino acid oxidase, or uncover novel metabolic pathways. It allows researchers to study the metabolism of unnatural amino acids and how they are processed by the body. The methyl ester group also directs the molecule's metabolism down a different path than free glutamic acid, enabling the specific tracing of metabolic routes related to ester hydrolysis and the subsequent fate of the D-glutamate core. This approach is particularly relevant for studying the glutamate-glutamine cycle in the brain, a critical process for replenishing neurotransmitter pools that is often dysregulated in disease. nih.gov

A major challenge in drug development, especially for peptide-based drugs, is their rapid degradation by proteases and other enzymes in the body. researchgate.netresearchgate.net One effective strategy to overcome this is to incorporate unnatural D-amino acids into the peptide sequence. Because proteases are stereospecific for L-amino acids, the presence of a D-amino acid at a cleavage site can render the peptide resistant to enzymatic breakdown, thereby increasing its metabolic stability and prolonging its therapeutic effect. researchgate.net

Research into radiolabeled minigastrin analogues for cancer imaging and therapy provides a clear example of this principle. In these studies, a linker made of a chain of D-glutamate residues was used to attach a DOTA chelator (for binding radioactive metals) to a peptide that targets the cholecystokinin-2 receptor (CCK-2R), which is overexpressed on certain tumors. researchgate.netresearchgate.net The substitution of the natural L-glutamate chain with a hexa-D-glutamate chain resulted in molecules with improved pharmacokinetics and better tumor retention, demonstrating the successful application of D-amino acid derivatives to create more robust, metabolically stable compounds. researchgate.net This same principle is applied when using this compound as a starting point for designing stable analogues intended for neuropharmacological or other therapeutic applications.

Tracing Amino Acid Metabolism and Related Biochemical Cycles

Pharmaceutical Drug Discovery and Development

This compound is a key building block in the synthesis of complex molecules for pharmaceutical applications, from antibiotics to cancer diagnostics. [2, 3, Previous Search: 8] The process of drug discovery often involves creating large libraries of similar compounds to identify a "hit" and then optimizing that structure to produce a lead candidate with high efficacy and favorable properties. syrris.com

The D-isomer of glutamic acid is a component of peptidoglycan, the essential structural polymer of bacterial cell walls. [Previous Search: 10] This makes the enzymes involved in synthesizing and incorporating D-glutamic acid into the peptidoglycan structure an attractive target for the development of new antibiotics. This compound and its analogues, such as H-D-iso-Glu(OMe)-OMe, have been used in the synthesis of precursors of peptidoglycan to study these biosynthetic enzymes and to screen for inhibitors. [Previous Search: 8]

Furthermore, as detailed in the development of minigastrin analogues, D-glutamate derivatives are integral to creating sophisticated drug constructs for cancer theranostics. researchgate.net In this context, this compound is not part of the pharmacologically active portion of the drug but serves as a critical component of the linker, demonstrating its versatility. The ability to use it as a stable, functional scaffold allows for the conjugation of targeting peptides, chelators for radioisotopes, or other moieties to create multifunctional drugs for targeted therapy and diagnosis. researchgate.netresearchgate.netnih.gov

Table 2: Research Applications of this compound and its Analogues
Research AreaCompound/AnalogueKey Research Finding or ApplicationSource
NeuropharmacologyThis compoundUsed to develop neuroprotective agents by exploring glutamate receptor pharmacology. ambeed.com
Metabolic StabilityHexa-D-glutamate chainSubstitution of L-Glu with D-Glu in minigastrin analogues improved metabolic stability and tumor retention for cancer imaging. researchgate.net
Drug Discovery (Antibiotics)H-D-iso-Glu(OMe)-OMeUsed as a building block to synthesize Park's nucleotide analogues to study peptidoglycan biosynthesis as an antibiotic target.[Previous Search: 8]
Drug Discovery (Cancer)D-Glu-containing linkersIncorporated into peptide-based radiopharmaceuticals to link a targeting peptide to a chelator (DOTA) for imaging and therapy. researchgate.netresearchgate.net
Metabolic TracingIsotopically Labeled Glutamate/GlutamineUsed in stable isotope-resolved metabolomics (SIRM) to trace amino acid pathways, a technique applicable to labeled this compound. creative-proteomics.comnih.govpnas.org

Structure-Activity Relationship (SAR) Studies of this compound Containing Drug Candidates

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how the chemical structure of a compound influences its biological activity. openaccessjournals.com By systematically modifying a lead compound, chemists can identify key structural features responsible for its therapeutic effects. openaccessjournals.comdrugdesign.org The glutamate moiety, including derivatives like this compound, is a common target for modification in SAR studies due to its role in molecular recognition and binding at various biological targets. nih.govavcr.cz

In the development of antifolate agents, which target enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), a glutamate tail is a critical pharmacophoric element. nih.gov SAR studies on novel Glu-based pyrazolo[3,4-d]pyrimidine analogues have shown that modifications to the molecule, while keeping the core glutamate structure, can significantly alter anti-proliferative effects against cancer cell lines. For instance, the introduction of a methyl group at the C6 position of the pyrimidine (B1678525) ring generally decreased the inhibitory activity in one series of compounds. nih.gov

Similarly, in the design of inhibitors for Glutamate Carboxypeptidase II (GCPII), a target for various neurological diseases and prostate cancer, the glutamate portion of the inhibitor is pivotal for binding. avcr.cz Comprehensive SAR studies have been conducted to replace the terminal glutamate in urea-based inhibitors like ZJ-43 with more lipophilic groups to improve properties such as blood-brain barrier penetration. These studies identified that replacing the glutamate with moieties like allyl, alkynyl, or thiophenyl groups could retain high binding affinity. avcr.cz

In the field of peptide-based therapeutics, such as agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), the glutamic acid residue is often essential for potency. An Ala-scan of an ultra-short GLP-1 peptide analog revealed that substituting the glutamic acid at position 3 (Glu³) with alanine (B10760859) resulted in a less than 100-fold decrease in potency, indicating its importance but also tolerance for some modification. nih.gov A more conservative substitution of Glu³ with Aib³ (α-aminoisobutyric acid) led to only a 7-fold decrease in potency, providing further insight into the structural requirements at this position. nih.gov

Table 1: SAR Findings for Drug Candidates Containing a Glutamate Moiety

Drug Candidate Class Parent Structure Feature Modification Effect on Biological Activity Reference
Pyrazolo[3,4-d]pyrimidine AntifolatesGlutamate tail with unsubstituted C6 on pyrimidine coreIntroduction of a methyl group at C6Decreased anti-proliferative effects nih.gov
GCPII InhibitorsTerminal L-glutamic acid in urea-based structureReplacement of Glu with allyl, alkynyl, or thiophenyl groupsRetained high binding affinity (Ki < 20 nM) avcr.cz
GLP-1 Receptor AgonistsH-His-Aib-Glu -Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂Replacement of Glu³ with Alanine (Ala)≤100-fold decrease in agonist potency nih.gov
GLP-1 Receptor AgonistsH-His-Aib-Glu -Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH₂Replacement of Glu³ with α-aminoisobutyric acid (Aib)7-fold decrease in agonist potency nih.gov

Advanced Diagnostic and Imaging Agent Development

The unique chemical properties of this compound and related glutamic acid derivatives make them valuable components in the development of targeted agents for medical diagnostics and imaging. chemimpex.comnih.gov These agents are designed to selectively accumulate in specific tissues, such as tumors, allowing for non-invasive visualization through techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). avcr.cznih.gov

Glutamic acid is a key structural component in probes targeting the prostate-specific membrane antigen (PSMA), also known as GCPII, which is highly overexpressed in prostate cancer cells. avcr.cz Urea-based molecules that mimic the natural substrate of GCPII (N-acetylaspartylglutamate) often terminate in a glutamate residue, which is crucial for binding to the enzyme's active site. By attaching a radioisotope to these Glu-containing targeting molecules, researchers have developed highly effective imaging agents for detecting prostate cancer metastases. SAR studies have also explored replacing the glutamate with other groups to optimize the imaging properties of these agents. avcr.cz

Furthermore, poly(L-glutamic acid) (PG), a polymer of glutamic acid, has been successfully used as a biodegradable and water-soluble carrier for both therapeutic and imaging agents. nih.gov This polymer can be conjugated to near-infrared (NIR) fluorescent dyes for optical imaging. The resulting conjugate can accumulate in tumors through the enhanced permeability and retention (EPR) effect, providing a high-contrast signal for cancer detection. nih.gov

Analytical and Biophysical Characterization of H D Glu Ome in Research Contexts

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are fundamental to confirming the chemical structure and probing the conformational dynamics of H-D-Glu-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of this compound and its derivatives. 1H NMR and 13C NMR provide detailed information about the chemical environment of each atom. imreblank.chrsc.org For instance, in derivatives of glutamic acid dimethyl ester, specific chemical shifts in the NMR spectrum confirm the presence and connectivity of the methyl ester groups. imreblank.chrsc.org Predicted 1H NMR spectra for D-glutamic acid in D2O show characteristic peaks that can be correlated with the protons in the molecule, providing a reference for its derivatives like this compound. In studies of peptide catalysts incorporating D-amino acids, NMR analysis is critical for confirming the structure and stereochemistry of the synthesized peptides. researchgate.netrsc.orgrsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. chemimpex.compeptide.comiris-biotech.de High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula C6H11NO4. chemimpex.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. rsc.org Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information based on the fragmentation pattern. uni-giessen.de In the context of proteomics, high-definition mass spectrometry (HDMS) with data-independent acquisition (DIA) has been utilized to improve peptide identification and protein sequence coverage, a technique that could be applied to study peptides containing this compound. nih.gov

Circular Dichroism (CD) Spectroscopy is a vital technique for assessing the secondary structure of peptides and proteins that incorporate this compound. helixbiostructures.com Far-UV CD (190-250 nm) provides information on the peptide backbone conformation, such as the presence of alpha-helices or beta-sheets. This is particularly important in drug development, where the conformation of a peptide therapeutic is directly linked to its biological activity.

Interactive Table: Spectroscopic Data for Glutamic Acid Derivatives

Technique Derivative Key Findings Reference
1H NMR N-palmitoylglutamic acid dimethyl ester Spectrum confirmed the structure of the synthesized monomer. rsc.org
13C NMR Dimethyl N-(2,3:4,5-Di-O-isopropylidene-1-deoxy-D-fructos-1-yl)-L-glutamate Revealed the stability of the glycoconjugate under different pH conditions. imreblank.ch
Mass Spectrometry H-D-Glu(OMe)-OMe HCl Confirmed the molecular weight of the compound. peptide.comiris-biotech.de
High-Resolution MS This compound Confirmed molecular formula C6H11NO4. chemimpex.com

High-Resolution Chromatographic and Electrophoretic Separation Methods

The separation and purification of this compound and its enantiomeric and diastereomeric forms from reaction mixtures are critical for obtaining pure compounds for research.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound, with purity levels often exceeding 99%. chemimpex.comnetascientific.com Chiral HPLC methods are specifically designed to separate enantiomers. For instance, a method using a silica (B1680970) gel chiral column has been developed to separate L-glutamic acid diethyl ester hydrochloride from its optical isomer. google.com The separation of N-protected amino acid esters, including glutamic acid derivatives, has been successfully achieved using a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) chiral stationary phase. tandfonline.com Various HPLC columns, such as C4, C8, and C18 reversed-phase columns, are used for the analysis of peptides and their conjugates containing amino acid derivatives. cellmosaic.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for separating stereoisomers of dipeptides. uni-giessen.de Derivatization of the dipeptides, for example, by creating N-perfluoroacetyl dipeptide esters, is often necessary to achieve good separation on chiral stationary phases like Chirasil®-L-Val. uni-giessen.de

Capillary Electrophoresis (CE) offers high-efficiency separations of amino acid enantiomers and their derivatives. psu.eduingentaconnect.com Chiral selectors, such as cyclodextrins or crown ethers, are added to the running buffer to enable the separation of enantiomers. psu.eduingentaconnect.com For example, the chiral separation of 20 pairs of FITC-derivatized amino acids was achieved with high resolution using a combination of β-cyclodextrin and sodium taurocholate as selectors. psu.edu Ligand-exchange capillary electrophoresis has also been employed for the chiral separation of amino acid derivatives. nih.gov

Interactive Table: Chromatographic and Electrophoretic Separation of Glutamic Acid Derivatives

Method Analyte Key Separation Parameters Outcome Reference
Chiral HPLC L-glutamic acid diethyl ester hydrochloride and its optical isomer Stationary phase: silica gel chiral column; Mobile phase: aqueous perchloric acid solution-acetonitrile. Complete separation with a resolution of more than 1.5. google.com
Chiral HPLC N-benzyloxycarbonyl (Z) derivatives of non-protein amino acid methyl esters Stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD); Mobile phase: hexane (B92381) - 2-propanol. Excellent to good enantiomeric separations. tandfonline.com
GC-MS Dipeptide stereoisomers Derivatization to N-trifluoroacetyl dipeptide methyl esters; Column: Chirasil®-L-Val. Good separation of stereoisomers. uni-giessen.de
Capillary Electrophoresis FITC-derivatized amino acid enantiomers Selector: β-cyclodextrin and sodium taurocholate. Baseline resolution of all 20 pairs of enantiomers. psu.edu

X-ray Crystallography and Cryo-Electron Microscopy for Molecular Complex Structure Determination

While determining the crystal structure of a small molecule like this compound itself is feasible, the real power of these techniques lies in elucidating the three-dimensional structure of this compound when it is part of a larger molecular complex, such as a peptide bound to a protein target.

X-ray Crystallography can provide atomic-resolution structures of these complexes. This information is invaluable for understanding the specific interactions between the D-amino acid-containing peptide and its receptor, which is a cornerstone of structure-based drug design. While no specific crystal structures of this compound in a complex were found, the principles of using X-ray crystallography to solve and refine molecular structures, sometimes with the aid of molecular modeling, are well-established. digitallibrary.co.in

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes, especially those that are difficult to crystallize. It would be a suitable method to study the interaction of a peptide containing this compound with a large protein or a membrane-bound receptor.

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational methods provide a theoretical framework to understand the behavior of this compound at a molecular level and to complement experimental findings.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations can be used to study reaction mechanisms involving this compound with high accuracy. For example, QM/MM simulations have been used to investigate the polymerization reaction of D-aminopeptidase for the synthesis of D-peptides, elucidating the energy barriers for chiral substrates. rsc.org

Molecular Dynamics (MD) Simulations are used to study the conformational dynamics and binding of molecules. mdpi.comresearchgate.netresearchgate.net For instance, MD simulations have been employed to investigate the binding of ligands to the Val122Ile transthyretin mutant, revealing the importance of specific functional groups for stabilizing the protein-ligand complex. mdpi.com Such simulations could be used to understand how the incorporation of this compound into a peptide affects its flexibility and binding affinity to a target protein. The AMBER force field is a widely used set of parameters for MD simulations of biomolecules. rsc.orgresearchgate.net Theoretical studies using MD simulations have also been successful in explaining the pH-dependent enantioselective hydrolysis of ibuprofen (B1674241) esters by Candida rugosa lipase, demonstrating the power of these methods to probe structure-function relationships. oup.com

Interactive Table: Computational Studies of Amino Acid Derivatives

Method System Key Insights Reference
QM/MM Simulations D-aminopeptidase with D-Ala-OEt Elucidated the mechanisms and energy barriers involved in the stereospecific polymerization reaction. rsc.org
MD Simulations Val122Ile transthyretin mutant with ligands Identified key functional groups and interactions responsible for thermodynamically favorable ligand binding. mdpi.com

Ethical, Safety, and Regulatory Frameworks in H D Glu Ome Research

Laboratory Safety Protocols and Best Practices for Handling Chiral Amino Acid Derivatives

The handling of chiral amino acid derivatives such as H-D-Glu-OMe necessitates strict adherence to laboratory safety protocols to minimize risks to researchers and the environment. These compounds, while valuable in research, may present hazards that require specific handling procedures. iu.edufinechemicals.com.cn

General Handling and Personal Protective Equipment (PPE):

Standard laboratory safety precautions are the baseline for handling amino acid derivatives. iu.edu This includes the mandatory use of personal protective equipment (PPE) such as:

Safety Goggles: To protect the eyes from splashes.

Lab Coats: To prevent skin contact. iu.edu

Gloves: Chemical-resistant gloves should be worn at all times. iu.eduharvard.edu It is crucial to inspect gloves for any damage before use. harvard.edu

All handling of solvents, reagents, and the product itself should be conducted within a fume hood to prevent inhalation of any potentially harmful fumes or dust. iu.edupeptide.com

Specific Handling for Hazardous Drugs (HDs):

While this compound itself is not explicitly classified as a hazardous drug in the provided context, the protocols for handling hazardous drugs (HDs) offer a robust framework for best practices, particularly when dealing with compounds with unknown biological activity. iu.eduosha.gov These practices are designed to prevent contamination and exposure. osha.govcontecinc.com

Containment: Sterile and non-sterile compounding of hazardous materials should occur in a Containment Primary Engineering Control (C-PEC) located within a Containment Secondary Engineering Control (C-SEC). osha.govnuaire.com These are typically cleanroom suites with specific air pressure and filtration requirements. nuaire.com

Decontamination: Regular decontamination of all surfaces and equipment is crucial. osha.gov A four-step process of deactivation, decontamination, cleaning, and disinfection is recommended. nuaire.com

Waste Disposal: All contaminated waste must be disposed of according to established procedures for hazardous materials. osha.gov

Garbing and Doffing: Specific procedures for putting on and taking off PPE are necessary to prevent the spread of contamination outside the handling area. contecinc.com A designated doffing area should be established. contecinc.comcontecinc.com

Protocols for Handling Acidic Compounds:

Since this compound is often supplied as a hydrochloride salt (this compound HCl), it is prudent to follow safety guidelines for handling acids. peptide.compeptide.com

Storage: Store in original or other appropriate containers, within a designated and compatible secondary container, away from incompatible materials. harvard.edu

Spill Cleanup: Have appropriate spill cleanup materials readily available, including acid neutralizer, absorbent pads, and hazardous waste bags. harvard.edu

Emergency Equipment: Ensure easy access to an eyewash station and safety shower. harvard.edu

Interactive Table: Recommended PPE for Handling Chiral Amino Acid Derivatives

Protective GearSpecificationPurpose
Eye ProtectionSafety glasses or gogglesProtects against splashes and airborne particles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body ProtectionLaboratory coatProtects clothing and skin from spills.
Respiratory ProtectionUse within a fume hoodMinimizes inhalation of dust or vapors.

Considerations in Preclinical and Clinical Translation of this compound Derived Compounds

The journey of a compound from the laboratory to clinical application is a complex process that requires careful consideration of its properties and potential effects. For compounds derived from this compound, this involves a thorough evaluation of their structure-activity relationship, pharmacokinetics, and target engagement.

Preclinical Development:

In preclinical studies, the focus is on understanding the fundamental properties of the new chemical entity. This includes:

Structure-Activity Relationship (SAR): Minor structural modifications, such as the addition of functional groups, can significantly alter a molecule's biological activity, solubility, and stability. u-szeged.hu For instance, altering the position of a hydroxyl group can impact hydrogen-bonding capacity and lipophilicity, which in turn can affect receptor affinity. u-szeged.hu

Pharmacokinetics: A major reason for the failure of compounds in preclinical and clinical studies is a lack of an optimal pharmacokinetic profile. acs.org Researchers must evaluate how the compound is absorbed, distributed, metabolized, and excreted by the body.

Target Engagement: It is crucial to confirm that the compound interacts with its intended biological target within a living organism. acs.org This validation is a critical step in the drug discovery process. acs.org

Clinical Translation:

The successful translation of a compound from preclinical models to human clinical trials depends on several factors:

Ethical Approval: All research involving human subjects must receive ethical clearance from an institutional review board or a research ethics committee. who.int This ensures that the research adheres to established international ethical guidelines, such as the Declaration of Helsinki. who.int

Informed Consent: Researchers must obtain voluntary, informed, and written consent from all participants in a study. who.int

Patient Confidentiality: All data must be handled in a way that preserves the confidentiality of the participants. who.int

Regulatory Frameworks: Different regions have varying regulatory frameworks that dictate the approval pathways and manufacturing standards for new drugs. pmarketresearch.com For example, the U.S. Food and Drug Administration (FDA) requires chiral purity analysis for all new drug applications. pmarketresearch.com

Patent Landscape and Commercialization Strategies for this compound Applications

The patent landscape and commercialization strategies for this compound and its derivatives are critical for translating research discoveries into viable products.

Patent Landscape:

Patents are a key component of the commercialization process, providing intellectual property protection for novel inventions. For chiral compounds, patents often focus on:

Enantiomerically Pure Forms: The U.S. FDA's emphasis on stereochemical characterization in patent submissions has created opportunities to extend intellectual property protection for enantiopure innovations. pmarketresearch.com

Synthetic Methods: Novel and efficient methods for synthesizing chiral compounds can also be patented.

Specific Applications: Patents may cover the use of a compound for a particular therapeutic indication.

Several patents have been filed for commercial applications of related glutamic acid derivatives, indicating a competitive landscape. iris-biotech.de

Commercialization Strategies:

The commercialization of this compound derived compounds can follow several paths:

Licensing: A research institution or small biotech company may license the rights to a promising compound to a larger pharmaceutical company for further development and marketing.

Partnerships: Collaborations between academic researchers and industry partners can accelerate the development process.

Spin-off Companies: Researchers may form a new company to develop and commercialize their discoveries.

The pharmaceutical industry is the dominant driver of demand for chiral derivatives, accounting for a significant portion of the global market. pmarketresearch.com This is due to the high percentage of drugs that are chiral compounds and the regulatory push for enantiomerically pure drugs. pmarketresearch.com

Interactive Table: Key Commercialization Considerations

ConsiderationDescriptionImportance
Intellectual Property Securing patents for the compound, its synthesis, and its uses.Protects the invention and provides a competitive advantage.
Market Analysis Identifying the target market and assessing the commercial potential.Informs business strategy and investment decisions.
Regulatory Strategy Planning the pathway for regulatory approval in key markets.Essential for bringing a drug to market.
Manufacturing Developing a scalable and cost-effective manufacturing process.Crucial for producing the compound in sufficient quantities for clinical trials and commercial supply.

Q & A

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?

  • Answer :
  • Metadata Standards : Use ISA-Tab for experimental metadata, including synthesis conditions and instrument parameters.
  • Repositories : Deposit raw spectra in ChemSpider or Zenodo with DOI assignment.
  • Version Control : Track changes via GitLab/GitHub for analytical scripts (e.g., Python-based NMR processing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.